Cellular MTAP Selectivity: Prmt5-IN-27 Achieves Approximately 40-Fold Preferential Killing of MTAP-Deleted Cells
Prmt5-IN-27 (AMG-193) demonstrates approximately 40-fold selectivity for inhibiting proliferation of MTAP-deleted HCT116 cells relative to MTAP wild-type HCT116 cells [1]. This selectivity window exceeds that reported for the clinical-stage comparator TNG908, which achieves 15-fold selectivity for MTAP-deleted cancer cells relative to MTAP-proficient cells in viability assays [2]. Both compounds operate through MTA-cooperative mechanisms, but the larger selectivity margin of Prmt5-IN-27 suggests potentially superior therapeutic index in MTAP-deleted tumor contexts.
| Evidence Dimension | Cellular viability selectivity (MTAP-deleted vs. MTAP wild-type) |
|---|---|
| Target Compound Data | Approximately 40-fold selectivity |
| Comparator Or Baseline | TNG908: 15-fold selectivity |
| Quantified Difference | 2.7-fold greater selectivity window |
| Conditions | HCT116 MTAP-isogenic cell line pair; proliferation inhibition assay |
Why This Matters
The expanded selectivity window of Prmt5-IN-27 may translate to reduced off-target toxicity in normal MTAP-proficient tissues, a critical consideration for translational studies and clinical development prioritization.
- [1] ACS Figshare. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. 2025. View Source
- [2] Translational Oncology. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor. 2025;52:102264. View Source
